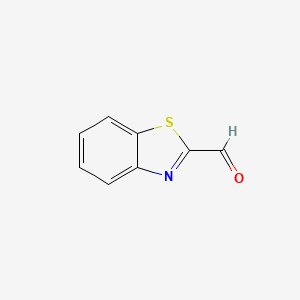
1,3-Benzothiazole-2-carbaldehyde
Cat. No. B1267632
Key on ui cas rn:
6639-57-2
M. Wt: 163.2 g/mol
InChI Key: RHKPJTFLRQNNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05736487
Procedure details


5.47 g of manganese dioxide were added at room temperature to a solution of 2.26 g of 2-hydroxymethylbenzothiazole in 20 ml of acetone. The resulting mixture was stirred under reflux for 5 hours, at the end of which time the temperature of the mixture was cooled to room temperature and the mixture was left to stand for 14 hours. A further 3.06 g of manganese dioxide were then added and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was cooled to room temperature and then filtered. The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether was added to the thus obtained crude crystalline solid and the mixture was filtered. The filtrate was then concentrated to about half its volume causing precipitation of a crystalline solid which was filtered off and dried in vacuo to give 432.6 mg (yield 19.3%) of the title compound as a solid having a melting point of 69° to 70° C.




Name
Yield
19.3%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1)=[O:1] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.26 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
5.47 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Step Two
|
Name
|
|
|
Quantity
|
3.06 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 hours, at the end of which time the temperature of the mixture
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
At the end of this time, the reaction mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained crude crystalline solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated to about half its volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation of a crystalline solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1SC2=C(N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 432.6 mg | |
| YIELD: PERCENTYIELD | 19.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
